molecular formula C10H12S B1283159 1,2,3,4-Tetrahydronaphthalene-1-thiol CAS No. 103324-34-1

1,2,3,4-Tetrahydronaphthalene-1-thiol

Cat. No.: B1283159
CAS No.: 103324-34-1
M. Wt: 164.27 g/mol
InChI Key: IYLBYXJQNPUFQJ-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydronaphthalene-1-thiol is an organic compound with the molecular formula C10H12S. It is a derivative of naphthalene, where the aromatic ring is partially hydrogenated, and a thiol group (-SH) is attached to the first carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydronaphthalene-1-thiol can be synthesized through several methods. One common approach involves the hydrogenation of naphthalene in the presence of a catalyst such as nickel or palladium. The reaction is typically carried out under high pressure and temperature to achieve partial hydrogenation, resulting in the formation of 1,2,3,4-tetrahydronaphthalene. Subsequently, the thiol group can be introduced through a substitution reaction using thiolating agents like thiourea or hydrogen sulfide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The hydrogenation step is often carried out in large reactors with efficient heat and mass transfer capabilities .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetrahydronaphthalene-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1,2,3,4-Tetrahydronaphthalene-1-thiol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used as an intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4-tetrahydronaphthalene-1-thiol involves its interaction with molecular targets through the thiol group. The thiol group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to the modulation of their activity. This interaction can affect various biochemical pathways, including redox regulation, signal transduction, and enzyme inhibition .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the partially hydrogenated naphthalene ring and the thiol group.

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12S/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-2,4,6,10-11H,3,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLBYXJQNPUFQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550262
Record name 1,2,3,4-Tetrahydronaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103324-34-1
Record name 1,2,3,4-Tetrahydronaphthalene-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550262
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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